Kaitocephalin
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Overview
Description
Kaitocephalin is a natural product found in Penicillium miczynskii with data available.
Scientific Research Applications
Antagonism of Glutamate Receptors
Kaitocephalin has been studied for its antagonistic effects on glutamate receptors. It's particularly effective against N-methyl-D-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)/kainic acid (KA) receptors, showing protective properties against excitotoxic-death of cultured neurons (Limon et al., 2010).
Potential for Subtype-Specific Antagonists
The crystal structure of this compound bound to an AMPA receptor ligand binding domain suggests its potential as a scaffold for developing subtype-specific glutamate receptor antagonists. This could be significant for addressing neurological disorders and neuronal damage from stroke (Ahmed et al., 2012).
Glutamate Receptor Antagonist
This compound is isolated from Eupenicillium shearii and acts as a glutamate receptor antagonist. It has shown to protect neurons from kainate toxicity (Shin‐ya et al., 1997).
Synthetic Studies
Significant work has been done in the synthesis of this compound, contributing to a better understanding of its structure and potential modifications for enhanced efficacy (Loh et al., 2001), (Takahashi et al., 2012).
Selectivity for NMDA Receptor
A study of this compound's structure-activity relationship led to the discovery of (7S)-kaitocephalin as a highly selective NMDA receptor ligand. This highlights its potential for targeted therapeutic applications (Yasuno et al., 2016).
Properties
CAS No. |
198710-92-8 |
---|---|
Molecular Formula |
C18H21Cl2N3O9 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
(2R,5R)-2-[(1S,2R)-2-amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-[(3,5-dichloro-4-hydroxybenzoyl)amino]ethyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H21Cl2N3O9/c19-8-3-6(4-9(20)12(8)24)14(26)22-10(15(27)28)5-7-1-2-18(23-7,17(31)32)13(25)11(21)16(29)30/h3-4,7,10-11,13,23-25H,1-2,5,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)/t7-,10+,11-,13+,18-/m1/s1 |
InChI Key |
AJQRDRIPQOAJCM-BWOKQULHSA-N |
Isomeric SMILES |
C1C[C@@](N[C@H]1C[C@@H](C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)([C@H]([C@H](C(=O)O)N)O)C(=O)O |
SMILES |
C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O |
Canonical SMILES |
C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O |
Synonyms |
kaitocephalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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